molecular formula C34H31ClN8O5S B606976 dBET57 CAS No. 1883863-52-2

dBET57

Cat. No.: B606976
CAS No.: 1883863-52-2
M. Wt: 699.2 g/mol
InChI Key: CZRLOIDJCMKJHE-UXMRNZNESA-N
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Mechanism of Action

Target of Action

The primary target of dBET57 is the bromodomain-containing protein 4 (BRD4), specifically the first bromodomain (BD1) of BRD4 . BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins, which play a role in various biological processes, including memory formation, mitochondrial oxidative phosphorylation, and DNA damage response .

Mode of Action

This compound operates as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This compound recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to fast, efficient, and prolonged degradation of BRD4 .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with BRD4. BRD4 is a transcriptional repressor of autophagy and lysosomal function . By degrading BRD4, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The primary result of this compound’s action is the significant degradation of BRD4BD1 . This degradation is selective, as this compound is inactive on the second bromodomain (BD2) of BRD4 . The degradation of BRD4BD1 can influence the cellular processes that BRD4 is involved in, such as autophagy and lysosomal function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other proteins that can bind to the E3 ubiquitin ligase cereblon

Preparation Methods

Synthetic Routes and Reaction Conditions

dBET57 is synthesized using PROTAC technology, which involves linking a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase (cereblon) via a linker. The synthesis typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production, ensuring high purity and yield. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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